molecular formula C7H16ClNO B8179470 (RS)-3-(1-Methylethyl)-morpholine HCl

(RS)-3-(1-Methylethyl)-morpholine HCl

Cat. No.: B8179470
M. Wt: 165.66 g/mol
InChI Key: QFMXNDMRPNTHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-3-(1-Methylethyl)-morpholine HCl is a chemical compound with the molecular formula C7H16ClNO. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen and one oxygen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-3-(1-Methylethyl)-morpholine HCl typically involves the reaction of 3-(1-Methylethyl)-morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process generally involves:

    Reacting 3-(1-Methylethyl)-morpholine with HCl: This step is performed in an aqueous or alcoholic medium.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: For large-scale purification and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

(RS)-3-(1-Methylethyl)-morpholine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds.

Scientific Research Applications

(RS)-3-(1-Methylethyl)-morpholine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (RS)-3-(1-Methylethyl)-morpholine HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the 3-(1-Methylethyl) substituent.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    4-(1-Methylethyl)-morpholine: A positional isomer with the isopropyl group on the fourth position.

Uniqueness

(RS)-3-(1-Methylethyl)-morpholine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other morpholine derivatives may not be suitable.

Properties

IUPAC Name

3-propan-2-ylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMXNDMRPNTHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.